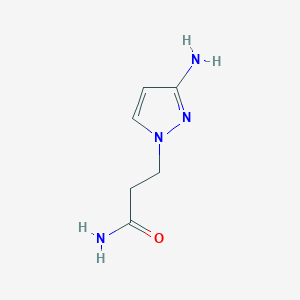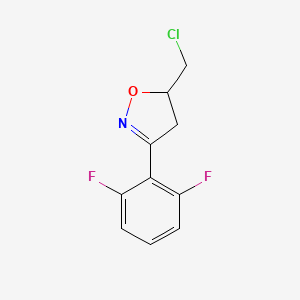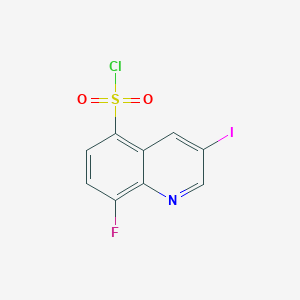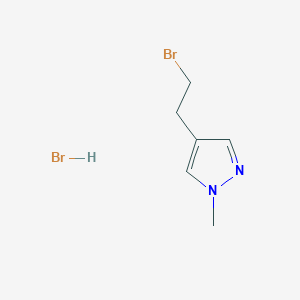![molecular formula C9H6N2 B1525569 5-ethynyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1207351-16-3](/img/structure/B1525569.png)
5-ethynyl-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
5-Ethynyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C9H6N2 and a molecular weight of 142.16 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The InChI code for 5-ethynyl-1H-pyrrolo[2,3-b]pyridine is 1S/C9H6N2/c1-2-7-5-8-3-4-10-9(8)11-6-7/h1,3-6H, (H,10,11) . This indicates that the molecule consists of a pyrrolo[2,3-b]pyridine core with an ethynyl group attached at the 5-position .Physical And Chemical Properties Analysis
5-Ethynyl-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It has a molecular weight of 142.16 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Cancer Therapy
- Summary of the Application: 5-ethynyl-1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures: The specific derivative compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
- Results or Outcomes: In addition to inhibiting cell proliferation and inducing apoptosis, 4h also significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
- Pyridine-containing compounds , which include 5-ethynyl-1H-pyrrolo[2,3-b]pyridine, have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
- Pyrrolopyrazine derivatives , a class of compounds related to 5-ethynyl-1H-pyrrolo[2,3-b]pyridine, have shown a range of biological activities. For example, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
- Pyridine-containing compounds , which include 5-ethynyl-1H-pyrrolo[2,3-b]pyridine, have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
- Pyrrolopyrazine derivatives , a class of compounds related to 5-ethynyl-1H-pyrrolo[2,3-b]pyridine, have shown a range of biological activities. For example, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Safety And Hazards
The safety information for 5-ethynyl-1H-pyrrolo[2,3-b]pyridine indicates that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . The compound is labeled with the GHS07 pictogram and carries the hazard statements H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
5-ethynyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-7-5-8-3-4-10-9(8)11-6-7/h1,3-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWOZOQHSOWIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717513 | |
| Record name | 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethynyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1207351-16-3 | |
| Record name | 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207351-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


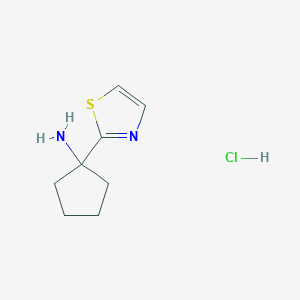
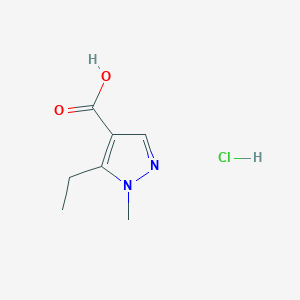
![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1525492.png)
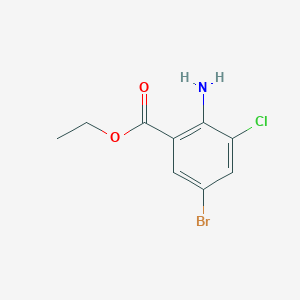
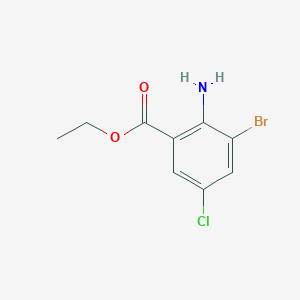

![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)
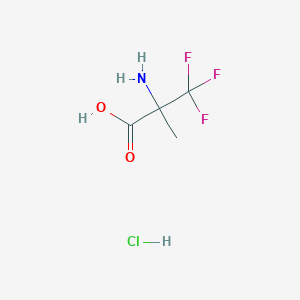
![2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525498.png)
